4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine is a complex organic compound characterized by the presence of adamantane, piperazine, sulfonyl, and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine typically involves multiple steps:
Formation of Adamantane-Piperazine Intermediate: Adamantane is reacted with piperazine under specific conditions to form the adamantane-piperazine intermediate. This step often requires a catalyst and is conducted under controlled temperature and pressure.
Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the sulfonyl group into the molecule.
Coupling with Benzenesulfonyl Chloride: The sulfonylated intermediate is further reacted with benzenesulfonyl chloride to form the desired benzenesulfonyl derivative.
Morpholine Addition: Finally, morpholine is introduced to the benzenesulfonyl derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane and piperazine moieties.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
Medicinally, the compound is investigated for its potential to act as an inhibitor or modulator of specific enzymes or receptors. Its structural features make it a candidate for drug development, particularly in areas such as oncology and neurology.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance binding to hydrophobic pockets in proteins. The piperazine and morpholine groups can interact with polar and charged residues, facilitating binding to enzymes or receptors. The sulfonyl groups can form hydrogen bonds and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}phenyl)acetamide
- 4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-2,1,3-benzoxadiazole
Uniqueness
Compared to similar compounds, 4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. The combination of adamantane, piperazine, and sulfonyl groups provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
This compound’s distinct structural features and reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C24H35N3O5S2 |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
4-[4-[4-(1-adamantyl)piperazin-1-yl]sulfonylphenyl]sulfonylmorpholine |
InChI |
InChI=1S/C24H35N3O5S2/c28-33(29,22-1-3-23(4-2-22)34(30,31)27-9-11-32-12-10-27)26-7-5-25(6-8-26)24-16-19-13-20(17-24)15-21(14-19)18-24/h1-4,19-21H,5-18H2 |
InChI Key |
ALLOQZAWGHDZDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.